2-Ethyl-5-fluoroaniline
Overview
Description
2-Ethyl-5-fluoroaniline is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the 2-position and a fluorine atom at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-fluoroaniline typically involves the introduction of the ethyl and fluorine substituents onto the benzene ring. One common method is the Friedel-Crafts alkylation followed by halogenation. For instance, ethylbenzene can be fluorinated using a fluorinating agent such as Selectfluor under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-Ethyl-5-fluoronitrobenzene, which is obtained by nitration of ethylbenzene followed by fluorination. The hydrogenation process typically uses a palladium catalyst under hydrogen gas .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: Reduction reactions can convert it to the corresponding amine or hydroxylamine.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Ethyl-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-Ethyl-5-fluoroaniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-Ethylbenzenamine: Lacks the fluorine substituent, making it less reactive in certain chemical reactions.
5-Fluorobenzenamine: Lacks the ethyl group, affecting its physical and chemical properties.
2-Methyl-5-fluorobenzenamine: Similar structure but with a methyl group instead of an ethyl group
Uniqueness
2-Ethyl-5-fluoroaniline is unique due to the presence of both ethyl and fluorine substituents, which confer distinct reactivity and properties. The ethyl group increases its hydrophobicity, while the fluorine atom enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-ethyl-5-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUKQQYXNBXCOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.